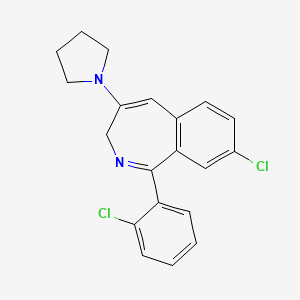
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a chloro group at the 8th position, a 2-chlorophenyl group, and a pyrrolidinyl group attached to the benzazepine core. Benzazepines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative.
Introduction of the Chloro Groups: The chloro groups can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzazepine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine can be compared with other benzazepine derivatives, such as:
1-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine: Lacks the chloro group at the 8th position.
8-Chloro-1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine: Has a methyl group instead of a chloro group at the 2nd position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
81389-23-3 |
|---|---|
Fórmula molecular |
C20H18Cl2N2 |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
8-chloro-1-(2-chlorophenyl)-4-pyrrolidin-1-yl-3H-2-benzazepine |
InChI |
InChI=1S/C20H18Cl2N2/c21-15-8-7-14-11-16(24-9-3-4-10-24)13-23-20(18(14)12-15)17-5-1-2-6-19(17)22/h1-2,5-8,11-12H,3-4,9-10,13H2 |
Clave InChI |
PNMGXEDZFFSINR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
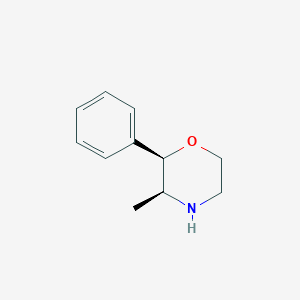
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)

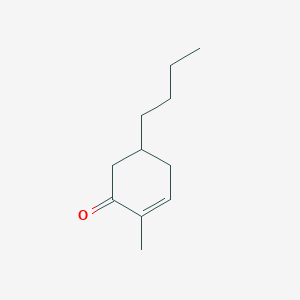
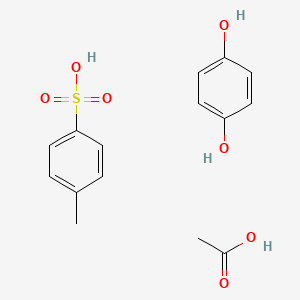

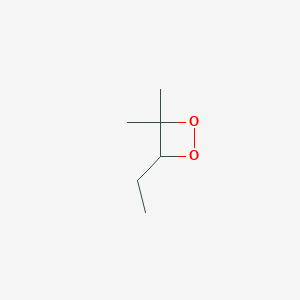
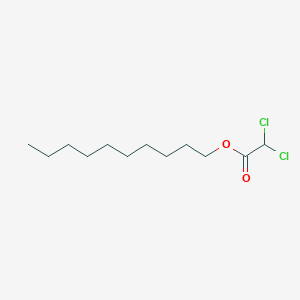
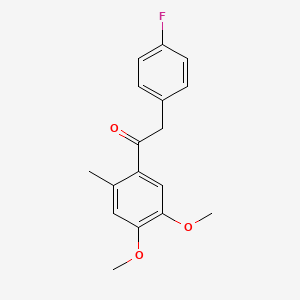
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)

![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
